

An In-depth Technical Guide to 1,1,1-Trichlorotrifluoroacetone

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Compound of Interest

Compound Name: 1,1,1-Trichlorotrifluoroacetone

Cat. No.: B1294472

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This guide provides a comprehensive overview of **1,1,1-Trichlorotrifluoroacetone**, including its chemical identifiers, physical and chemical properties, and its relevance in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

1,1,1-Trichlorotrifluoroacetone is a halogenated ketone. It is important to distinguish it from its isomers, such as 1,1,3-Trichlorotrifluoroacetone. The synonyms and identifiers for **1,1,1-Trichlorotrifluoroacetone** are summarized below.

Identifier Type	Value
IUPAC Name	1,1,1-trichloro-3,3,3-trifluoropropan-2-one[1][2]
CAS Number	758-42-9[2][3][4]
Molecular Formula	C3Cl3F3O[2][3][4][5]
Molecular Weight	215.39 g/mol [3][4][5]
Synonyms	TCTFA[1][6], trichlorotrifluoroacetone[1][3][6], 1,1,1-Trichloro-3,3,3-trifluoroacetone[4][5], 2-Propanone, 1,1,1-trichloro-3,3,3-trifluoro-[1][5], 1,1,1-trichloro-3,3,3-trifluoroacetone[1], 3,3,3-Trichloro-1,1,1-trifluoroacetone[6]
InChI Key	AVTAIKNWAIKGEV-UHFFFAOYSA-N[1][2]
SMILES	<chem>C(=O)(C(F)(F)F)C(Cl)(Cl)Cl</chem> [1]

Note: No specific trade names were identified in the search results; the compound is primarily referred to by its chemical names and synonyms.

Physicochemical Properties

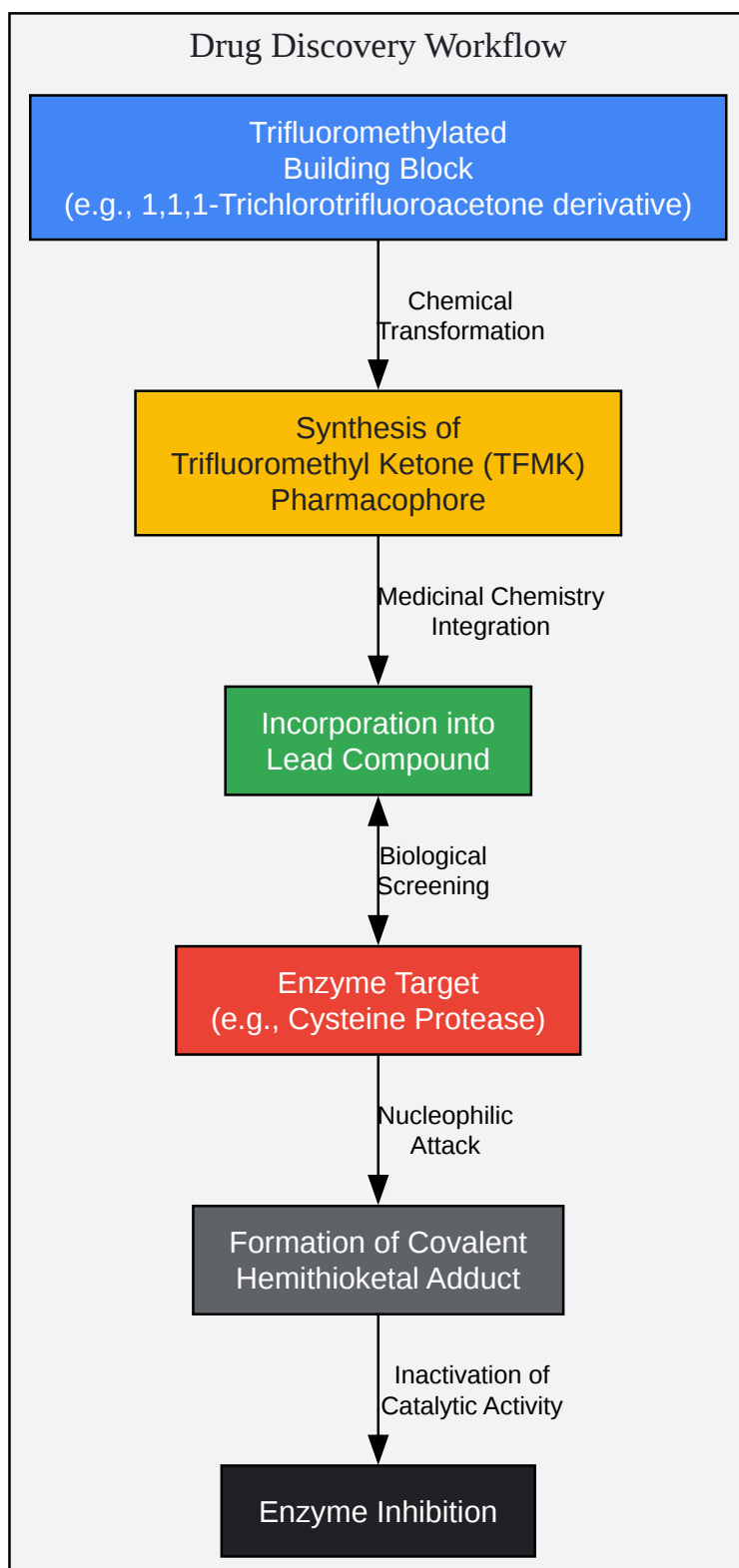
The table below lists key physical and chemical properties of **1,1,1-Trichlorotrifluoroacetone**.

Property	Value
Boiling Point	86 °C[6]
Density	1.6 g/cm ³ [6]
Refractive Index	1.381[6]
Appearance	Clear liquid[6]
Purity	Often available at 97%[1][7]

Role in Organic Synthesis and Drug Discovery

Incorporating a trifluoromethyl (-CF₃) group is a critical strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[8][9] While specific experimental protocols for **1,1,1-Trichlorotrifluoroacetone** are not detailed in the provided search results, its structural relative, 1,1,1-trifluoroacetone, is a known precursor for synthesizing various important chemical intermediates.[10][11]

The logical workflow for the application of trifluoromethylated ketones in drug discovery, particularly as enzyme inhibitors, is illustrated below. These ketones can act as transition-state analog inhibitors for proteases, such as cysteine and serine proteases.[8] The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety readily reacts with active site nucleophiles to form a stable tetrahedral intermediate, thereby inhibiting the enzyme's catalytic activity.[8]



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Caption: Logical workflow for the use of trifluoromethylated ketones in enzyme inhibition.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **1,1,1-Trichlorotrifluoroacetone** was not found, a general conceptual protocol for the synthesis of a related compound, 1,1,1-trifluoroacetone, from ethyl 4,4,4-trifluoroacetoacetate is described. This can serve as a reference for the type of synthetic methodology that might be employed for related compounds.

Conceptual Protocol: Synthesis of 1,1,1-Trifluoroacetone

This protocol is based on the reaction of ethyl 4,4,4-trifluoroacetoacetate with an organic acid in an anhydrous state.^[10]

Materials:

- Ethyl 4,4,4-trifluoroacetoacetate
- Methanesulfonic acid
- Round-bottom flask
- Constant pressure dropping funnel
- Cold trap (-40°C)
- Heating mantle

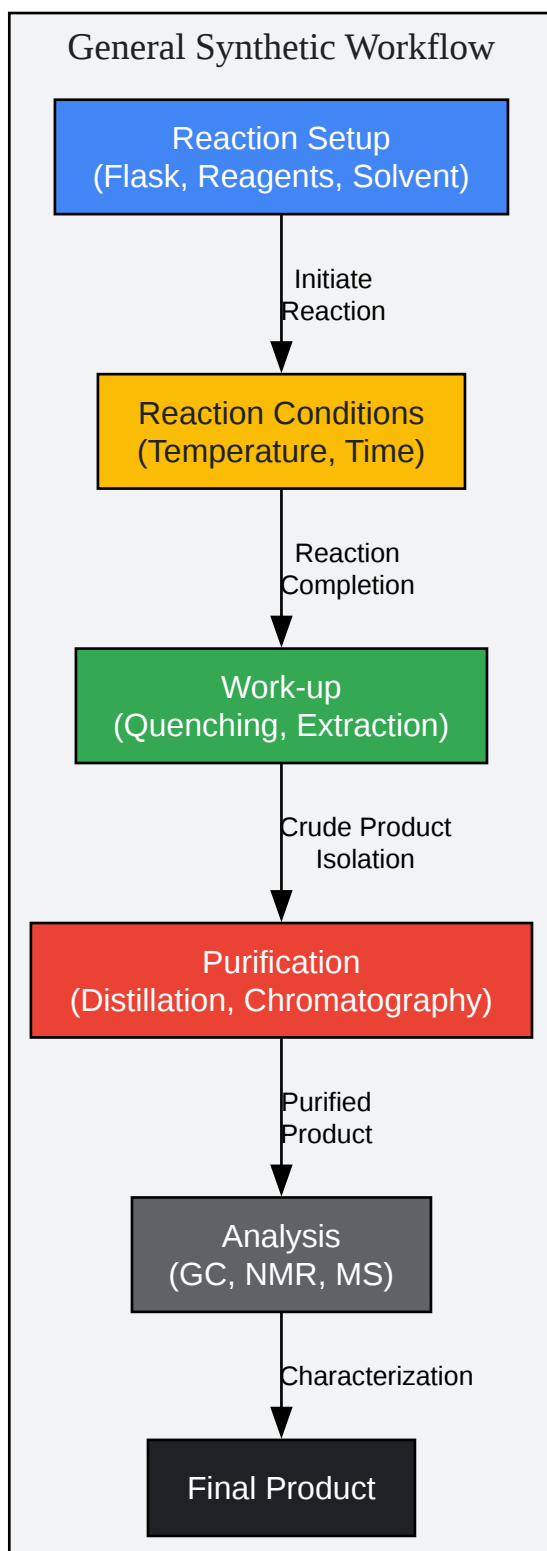
Procedure:

- Heat methanesulfonic acid to 100°C in a round-bottom flask.
- Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the heated methanesulfonic acid using a constant pressure dropping funnel.
- During the addition, the product, 1,1,1-trifluoroacetone, is generated and should be collected in a cold trap maintained at -40°C.
- After the addition is complete, maintain the reaction temperature at 100°C for 1 hour.

- Increase the temperature to 110°C and hold for 2 hours to ensure the reaction goes to completion.
- The collected colorless liquid in the cold trap is the 1,1,1-trifluoroacetone product.
- Purity can be assessed using Gas Chromatography (GC).

Experimental Workflow for Synthesis

The general workflow for a chemical synthesis experiment, such as the one described above, is depicted in the following diagram.



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Caption: A generalized workflow for a typical organic synthesis experiment.

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